molecular formula C19H17Br2NO5S B3025198 3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid dimethylamide CAS No. 765317-71-3

3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid dimethylamide

Cat. No. B3025198
CAS RN: 765317-71-3
M. Wt: 531.2 g/mol
InChI Key: FEYGJZKVMASWJB-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-hydroxybenzoic acid is a chemical compound with the formula C7H4Br2O3 . It’s also known by other names such as Benzoic acid, 3,5-dibromo-4-hydroxy- and Bromoxynylbenzoic acid .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-4-hydroxybenzoic acid is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

3,5-Dibromo-4-hydroxybenzoic acid has a molecular weight of 295.913 . It has a density of 2.2±0.1 g/cm3, a boiling point of 342.0±42.0 °C at 760 mmHg, and a melting point of 271-274 °C .

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

The compound under discussion is part of a broader class of benzofuran derivatives that have been synthesized and studied for various potential applications, especially in medicinal chemistry. For instance, S. Rádl et al. (2000) conducted a study on the synthesis and analgesic activity of substituted 1-benzofurans and 1-benzothiophenes, which are closely related to the compound . They found that several of these compounds exhibited considerable analgesic activity, suggesting potential applications in pain management (S. Rádl et al., 2000).

Reactions and Derivatives

H. Cerfontain et al. (2010) explored the reactions of dihydroxybenzenes and their methyl ethers with sulfur trioxide. Their research contributes to understanding the chemical behavior of compounds like 3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid dimethylamide under different chemical conditions. This research is essential for developing new synthetic pathways and understanding the reactivity of similar compounds (H. Cerfontain et al., 2010).

Safety And Hazards

When handling 3,5-Dibromo-4-hydroxybenzoic acid, it’s recommended to wear fire/flame resistant and impervious clothing .

properties

IUPAC Name

3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethyl-1-benzofuran-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Br2NO5S/c1-4-15-17(18(23)10-7-13(20)19(24)14(21)8-10)12-6-5-11(9-16(12)27-15)28(25,26)22(2)3/h5-9,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYGJZKVMASWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(O1)C=C(C=C2)S(=O)(=O)N(C)C)C(=O)C3=CC(=C(C(=C3)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Br2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid dimethylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid dimethylamide
Reactant of Route 2
3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid dimethylamide
Reactant of Route 3
3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid dimethylamide
Reactant of Route 4
3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid dimethylamide
Reactant of Route 5
3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid dimethylamide
Reactant of Route 6
3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid dimethylamide

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